Cas no 1805455-46-2 (4-Chloro-2-fluoro-6-methylmandelic acid)

4-Chloro-2-fluoro-6-methylmandelic acid 化学的及び物理的性質
名前と識別子
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- 4-Chloro-2-fluoro-6-methylmandelic acid
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- インチ: 1S/C9H8ClFO3/c1-4-2-5(10)3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: XATUTCRLJGNRHY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(C(C(=O)O)O)=C(C)C=1)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- XLogP3: 1.9
- トポロジー分子極性表面積: 57.5
4-Chloro-2-fluoro-6-methylmandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024165-1g |
4-Chloro-2-fluoro-6-methylmandelic acid |
1805455-46-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015024165-250mg |
4-Chloro-2-fluoro-6-methylmandelic acid |
1805455-46-2 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015024165-500mg |
4-Chloro-2-fluoro-6-methylmandelic acid |
1805455-46-2 | 97% | 500mg |
782.40 USD | 2021-06-18 |
4-Chloro-2-fluoro-6-methylmandelic acid 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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4. Back matter
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
4-Chloro-2-fluoro-6-methylmandelic acidに関する追加情報
Comprehensive Overview of 4-Chloro-2-fluoro-6-methylmandelic acid (CAS No. 1805455-46-2): Properties, Applications, and Industry Insights
4-Chloro-2-fluoro-6-methylmandelic acid (CAS 1805455-46-2) is a fluorinated mandelic acid derivative gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This chiral compound combines a halogen-substituted aromatic ring with a carboxylic acid functional group, making it valuable for designing bioactive molecules. Recent studies highlight its potential as a building block in drug discovery, particularly for targeting enzyme inhibition pathways.
The growing demand for fluorinated pharmaceutical intermediates has positioned this compound as a subject of interest in 2024. Researchers are exploring its utility in developing next-generation APIs (Active Pharmaceutical Ingredients), with particular attention to its stereochemical properties. The presence of both chloro and fluoro substituents enhances its metabolic stability—a key consideration in modern drug design addressing issues like drug resistance and improved bioavailability.
From a synthetic chemistry perspective, 1805455-46-2 serves as a versatile intermediate for asymmetric synthesis. Its methylmandelic acid core allows for diverse modifications, enabling the creation of optically active compounds—a critical requirement in contemporary medicinal chemistry. Laboratories frequently employ this compound in structure-activity relationship (SAR) studies, especially when investigating GPCR-targeted therapies or kinase inhibitors.
Industrial applications of 4-Chloro-2-fluoro-6-methylmandelic acid extend beyond pharmaceuticals. The agrochemical sector utilizes similar halogenated mandelic acids in developing crop protection agents with enhanced environmental profiles. This aligns with current market trends favoring sustainable chemistry solutions and greener synthesis routes. Manufacturers are increasingly adopting continuous flow chemistry methods to produce such intermediates more efficiently.
Analytical characterization of CAS 1805455-46-2 typically involves advanced techniques like HPLC chiral separation, NMR spectroscopy, and mass spectrometry. The compound's physicochemical properties—including its pKa value, logP, and crystalline structure—are crucial parameters for formulation scientists. Recent publications discuss its solubility enhancement potential when used in co-crystal engineering approaches.
Supply chain dynamics for this specialty chemical reflect broader industry shifts toward regionalized production and quality-by-design principles. Current good manufacturing practice (cGMP) compliance has become essential for suppliers of high-purity intermediates like 1805455-46-2, particularly for pharmaceutical customers requiring regulatory starting materials. The market has seen growing interest in stable isotope-labeled versions of such compounds for metabolic studies.
Emerging research directions include exploring 4-Chloro-2-fluoro-6-methylmandelic acid's potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. Its structural motifs appear promising for creating targeted drug delivery systems, especially in oncology applications. These developments coincide with increasing investments in precision medicine platforms worldwide.
From an environmental standpoint, the compound's fate and transport characteristics are being evaluated as part of green chemistry initiatives. Modern computational chemistry tools help predict its environmental persistence and guide the design of biodegradable analogs. This reflects the chemical industry's response to ESG (Environmental, Social, and Governance) considerations now influencing R&D priorities.
Technical discussions about CAS 1805455-46-2 frequently address scale-up challenges and purification methodologies. The compound's stereochemical stability under various process conditions remains an active research area, with recent advances in enantioselective crystallization techniques showing particular promise. These developments support the industry's need for cost-effective chiral synthesis methods.
Looking ahead, 4-Chloro-2-fluoro-6-methylmandelic acid is poised to maintain its relevance as both a research tool and industrial intermediate. Its applications in developing small molecule therapeutics and specialty chemicals continue to expand, driven by innovations in catalytic asymmetric synthesis and process intensification. The compound exemplifies how tailored molecular architectures enable advances across multiple scientific disciplines.
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